3-Isopropylaniline
Overview
Description
Preparation Methods
3-Isopropylaniline can be synthesized through the condensation reaction of aniline and isopropanol under specific reaction conditions . The reaction typically involves the use of solvents such as ethanol or ether, and the conditions can be adjusted based on experimental requirements . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Isopropylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Isopropylaniline has several scientific research applications:
Biology: It can be used in the study of biological processes and as a building block for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of antibiotics and other therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Isopropylaniline involves its interaction with specific molecular targets and pathways. As an intermediate, it participates in various chemical reactions that lead to the formation of bioactive compounds. These compounds can then exert their effects through different biological pathways, depending on their structure and function .
Comparison with Similar Compounds
3-Isopropylaniline can be compared with other similar compounds, such as:
3-Ethylaniline: Similar in structure but with an ethyl group instead of an isopropyl group.
4-Isopropylaniline: Similar but with the isopropyl group in the para position.
2-Isopropylaniline: Similar but with the isopropyl group in the ortho position.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products it can form in chemical reactions .
Properties
IUPAC Name |
3-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCNRBCNYGWTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332545 | |
Record name | 3-Isopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-16-4 | |
Record name | 3-(1-Methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5369-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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